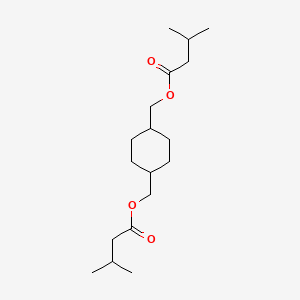

1,4-Cyclohexanedimethanol Diisovalerate

CAS No.: 377085-57-9

Cat. No.: VC4134633

Molecular Formula: C18H32O4

Molecular Weight: 312.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 377085-57-9 |

|---|---|

| Molecular Formula | C18H32O4 |

| Molecular Weight | 312.4 |

| IUPAC Name | [4-(3-methylbutanoyloxymethyl)cyclohexyl]methyl 3-methylbutanoate |

| Standard InChI | InChI=1S/C18H32O4/c1-13(2)9-17(19)21-11-15-5-7-16(8-6-15)12-22-18(20)10-14(3)4/h13-16H,5-12H2,1-4H3 |

| Standard InChI Key | HCMXPRHTVNDCEZ-UHFFFAOYSA-N |

| SMILES | CC(C)CC(=O)OCC1CCC(CC1)COC(=O)CC(C)C |

| Canonical SMILES | CC(C)CC(=O)OCC1CCC(CC1)COC(=O)CC(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1,4-Cyclohexanedimethanol diisovalerate consists of a 1,4-cyclohexanedimethanol core esterified with two isovaleric acid moieties. The cyclohexane ring adopts a chair conformation, with the hydroxyl groups of CHDM replaced by ester linkages. The trans configuration of the CHDM precursor is preferred industrially due to its higher melting point (67°C) compared to the cis isomer (43°C) . This stereochemical preference ensures thermal stability in downstream applications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₆O₆ | |

| Molecular Weight | 348.475 g/mol | |

| Density | 0.98 g/mL | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Refractive Index | 1.45 |

Discrepancies in molecular formula between sources highlight the need for analytical validation. For instance, stoichiometric calculations suggest an alternative formula (C₁₈H₃₂O₄) based on esterification principles, though authoritative databases report C₁₈H₃₆O₆ . Such inconsistencies underscore the importance of mass spectrometry and nuclear magnetic resonance (NMR) for definitive characterization.

Stereochemical Considerations

The isomerization of CHDM precursors significantly impacts the diester’s properties. Commercial CHDM is produced via hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate using copper-chromium-oxide catalysts at 250°C and 5,000 psi hydrogen pressure, yielding a 75:25 trans:cis equilibrium mixture . Subsequent isomerization with metal alkoxides (e.g., sodium methoxide) at 200°C enhances the trans-isomer content to >95%, which is critical for achieving high-purity diesters .

Synthesis and Industrial Production

Esterification Methodology

The diester is synthesized through acid-catalyzed esterification of CHDM with isovaleric acid. Sulfuric acid or p-toluenesulfonic acid typically facilitates this reaction under reflux conditions. A molar ratio of 2:1 (acid:diol) ensures complete esterification, with water removal via azeotropic distillation driving the equilibrium toward product formation.

Table 2: Optimized Esterification Parameters

| Parameter | Condition |

|---|---|

| Catalyst | H₂SO₄ (1–2 wt%) |

| Temperature | 120–150°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Industrial-scale production employs continuous reactors with advanced separation systems (e.g., wiped-film evaporators) to purify the diester from unreacted acid and diol. The use of trans-rich CHDM feedstocks reduces byproduct formation and improves crystallization efficiency during downstream processing .

Catalytic Innovations

Recent patents disclose vapor-phase isomerization techniques for CHDM using inert gas carriers (e.g., nitrogen) and heterogeneous catalysts (e.g., γ-alumina). At 200–250°C and contact times of 2–10 seconds, this method achieves trans-isomer contents >98%, which are critical for high-performance diesters .

Reactivity and Functional Transformations

Hydrolytic Stability

The diester undergoes hydrolysis in aqueous acidic or basic media, regenerating CHDM and isovaleric acid. This property is exploited in controlled-release drug delivery systems, where enzymatic cleavage in physiological conditions enables sustained active ingredient release.

Oxidation and Reduction Pathways

-

Oxidation: Treatment with potassium permanganate in acidic media degrades the ester to cyclohexanedicarboxylic acid, a monomer for polyesters.

-

Reduction: Lithium aluminum hydride reduces the ester to 1,4-cyclohexanedimethanol, enabling recycling of the diol precursor.

Industrial and Biomedical Applications

Polymer Science

The diester acts as a plasticizer in polyvinyl chloride (PVC) and polyurethane formulations, enhancing flexibility and UV resistance. Its compatibility with biodegradable polymers (e.g., polylactic acid) has spurred interest in eco-friendly packaging materials.

Biomedical Engineering

In drug delivery systems, the diester’s hydrolytic lability allows tunable release kinetics. Preclinical studies explore its use in nanoparticle coatings for targeted cancer therapies, though biocompatibility profiles require further validation.

Specialty Coatings

High-purity trans-diester derivatives improve adhesion and corrosion resistance in automotive coatings. A 2024 market analysis projects a 6.5% annual growth in demand for cyclohexane-based esters in this sector .

Future Directions

Advances in catalytic isomerization and continuous-flow esterification promise to elevate diester purity and production efficiency. Interdisciplinary research bridging materials science and pharmacology could unlock novel applications in biomedicine, particularly in stimuli-responsive drug carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume